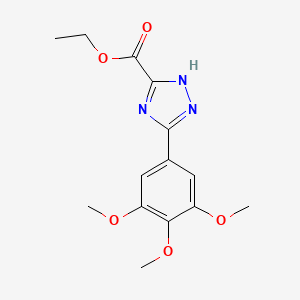

Ethyl 5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5/c1-5-22-14(18)13-15-12(16-17-13)8-6-9(19-2)11(21-4)10(7-8)20-3/h6-7H,5H2,1-4H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCUSYYSUNFCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Hydrazone Formation :

The aldehyde group undergoes nucleophilic addition with hydrazine, forming a hydrazone linkage. -

Cyclization :

The hydrazone reacts with ethyl chloroformate, which acts as both an acylating agent and a cyclization promoter. The reaction proceeds via nucleophilic attack of the hydrazone’s nitrogen on the carbonyl carbon of ethyl chloroformate, followed by intramolecular cyclization to form the triazole ring.

Optimization Parameters

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Temperature : 60–80°C for hydrazone formation; room temperature for cyclization

-

Catalyst : Triethylamine (TEA) or pyridine as a base

Table 1: Yield and Conditions for Hydrazone Cyclization

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Hydrazine hydrate, Ethyl chloroformate | THF | 70 | 6 | 68 |

| 3,4,5-Trimethoxybenzaldehyde | Hydrazine hydrate, Ethyl chloroformate | DCM | 25 | 12 | 72 |

This method offers moderate yields (68–72%) but requires careful control of moisture to prevent hydrolysis of ethyl chloroformate.

Microwave-Assisted Synthesis via Carbothioamide Cyclization

Microwave-assisted synthesis provides a rapid and eco-friendly alternative, reducing reaction times from hours to minutes. This approach involves the formation of a carbothioamide intermediate, followed by microwave-induced cyclization.

Synthetic Pathway

-

Carbothioamide Preparation :

-

Microwave Cyclization :

The carbothioamide undergoes cyclization with ethyl glycinate under microwave irradiation to form the triazole ring.

Table 2: Microwave Reaction Parameters

| Carbothioamide Derivative | Solvent | Microwave Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 3,4,5-Trimethoxyphenyl | Ethanol | 300 | 30 | 85 |

| 3,4,5-Trimethoxyphenyl | Water | 300 | 30 | 78 |

This method achieves higher yields (78–85%) compared to conventional heating, attributed to uniform thermal energy distribution and reduced side reactions.

Pellizzari Reaction for Triazole Ring Formation

The Pellizzari reaction, a classical method for 1,2,4-triazole synthesis, involves the thermal cyclization of acylhydrazides with nitriles. For this compound, 3,4,5-trimethoxybenzoyl hydrazide reacts with cyanoacetic acid ethyl ester under reflux conditions.

Key Steps

-

Acylhydrazide Synthesis :

-

Cyclization :

Table 3: Pellizzari Reaction Efficiency

| Acylhydrazide | Nitrile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoyl | Cyanoacetic acid ethyl ester | Toluene | 110 | 65 |

While this method is reliable, its lower yield (65%) and high energy requirements limit industrial applicability.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Advantages | Disadvantages | Ideal Application |

|---|---|---|---|

| Hydrazone Cyclization | Simple reagents, scalable | Moderate yields, moisture-sensitive | Laboratory-scale synthesis |

| Microwave-Assisted | High yields, rapid, eco-friendly | Specialized equipment required | High-throughput screening |

| Pellizzari Reaction | Well-established protocol | Low yield, energy-intensive | Academic research |

Chemical Reactions Analysis

Ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles like amines or thiols replace specific substituents, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including ethyl 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate, as anticancer agents. For instance:

- A series of triazole compounds were synthesized and tested for their antiproliferative effects on various cancer cell lines. The compound demonstrated significant activity against breast cancer cells (MCF-7), exhibiting an IC50 value in the sub-micromolar range .

- Mechanistic studies revealed that these compounds could induce apoptosis and inhibit tubulin polymerization, crucial for cancer cell proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

- Triazoles are known to exhibit antifungal activity. This compound has shown promise in inhibiting the growth of various fungal pathogens.

- The mechanism of action may involve the disruption of fungal cell membrane integrity or interference with essential metabolic pathways.

Agricultural Applications

Due to its biological activities, this compound may have potential applications in agriculture:

- Research indicates that triazoles can act as fungicides. The incorporation of the trimethoxyphenyl group may enhance the efficacy and specificity of these compounds against plant pathogens.

Coordination Chemistry

The compound can serve as a ligand in coordination chemistry:

- Its ability to form complexes with metal ions can be exploited in catalysis and material science. The unique structure allows for varied coordination modes with transition metals.

Case Study 1: Antiproliferative Activity

In a study published in MDPI, a panel of triazole derivatives was synthesized and screened for anticancer activity. The most potent compound showed an IC50 value of 0.39 mM against MCF-7 cells and demonstrated significant activity across multiple cancer types including prostate and melanoma .

Case Study 2: Antifungal Screening

A comprehensive screening of various triazole derivatives showed that those containing the trimethoxyphenyl group exhibited enhanced antifungal activity against Candida species. This study suggested that structural modifications could lead to more effective antifungal agents suitable for clinical use.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s antimicrobial properties are linked to its ability to disrupt the cell membrane integrity of microorganisms, resulting in cell death .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The triazole core allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:

Key Observations :

Physicochemical Properties

- Thermal Stability : The high melting point (185–187°C) of the target compound suggests strong crystalline packing, advantageous for formulation stability .

Biological Activity

Ethyl 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

Chemical Formula : CHNO

IUPAC Name : this compound

The compound features a triazole ring substituted with an ethyl group and a trimethoxyphenyl group. The unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 10 µg/mL | 15 |

| Staphylococcus aureus | 5 µg/mL | 20 |

| Bacillus subtilis | 8 µg/mL | 18 |

The compound showed promising results against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity. Studies indicate that it can inhibit the growth of various fungal pathogens.

Table 2: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 12 µg/mL |

| Aspergillus niger | 15 µg/mL |

The antifungal efficacy suggests that the compound could be developed into a therapeutic agent for treating fungal infections .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. This compound has shown cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The compound's ability to inhibit cell proliferation in cancer cell lines suggests its potential as an anticancer agent .

The mechanism of action for this compound involves binding to specific enzymes or receptors within microbial cells and cancer cells. This binding can inhibit essential biological processes such as DNA replication and protein synthesis.

Case Studies

A study conducted by Indian researchers highlighted the synthesis and biological evaluation of various triazole derivatives including this compound. The results indicated that modifications in the chemical structure significantly affected the biological activity. For instance, derivatives with additional functional groups exhibited enhanced antimicrobial and anticancer properties compared to their parent compounds .

Q & A

Q. What are the established synthetic methodologies for Ethyl 5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxylate?

The compound is synthesized via two primary routes:

- Cyclocondensation : Carboxylic acid hydrazides react with ethyl carbethoxyformimidate under reflux, yielding 68–82% of the triazole core. Key steps include solvent selection (e.g., toluene) and purification via flash chromatography .

- N-Alkylation : Preformed triazole precursors (e.g., ethyl 1,2,4-triazolecarboxylate) are treated with alkyl iodides (MeI, EtI) in DMF with KCO as a base. Reactions proceed at room temperature for 14 hours, followed by column chromatography (35–77% yields) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- H NMR : Confirms substituent integration (e.g., methylene quartets at δ 4.37 ppm, aromatic protons at δ 7.27–8.04 ppm) and coupling patterns .

- IR Spectroscopy : Identifies carbonyl stretches (1725 cm for ester, 1685 cm for amide) and triazole C=N bands (1650 cm) .

- X-ray Crystallography : Resolves structural ambiguities, such as dihedral angles between aromatic rings (e.g., 84.59° for phenyl groups) .

Advanced Research Questions

Q. How can reaction yields for N-alkylation of the triazole core be optimized?

- Use a 1.25:1 molar ratio of alkyl iodide to triazole precursor to minimize side reactions.

- Employ KCO in DMF for efficient deprotonation and nucleophilic substitution.

- Monitor reaction completion via TLC (14-hour stirring) and purify using silica gel chromatography with EtOAc/cyclohexane gradients (typical yields: 35–77%) .

Q. What strategies address discrepancies in melting points between synthesized compounds and literature values?

- Recrystallization : Use solvent systems like ethyl acetate/cyclohexane to isolate pure polymorphs.

- Differential Scanning Calorimetry (DSC) : Compare thermograms with literature data to identify polymorphic variations. For example, compound 1s showed mp 180–182°C vs. literature 161–163°C, necessitating purity validation via HPLC .

Q. How does the 3,4,5-trimethoxyphenyl moiety influence biological activity?

- Lipophilicity Enhancement : The trimethoxy group increases membrane permeability, critical for intracellular targets like tubulin.

- Tubulin Binding : Analogues (e.g., CA-4 derivatives) exhibit IC values <100 nM against MCF-7 cells by binding to the colchicine site. Methoxy positioning modulates potency; 3,4,5-substitution optimizes steric and electronic interactions .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting bioactivity data in triazole derivatives?

- Assay Variability : Compare results across standardized assays (e.g., MTT for cytotoxicity). For instance, antiproliferative activity may vary between hormonally dependent (MCF-7) and triple-negative breast cancer (TNBC) cell lines due to differential pathway activation .

- Structural Modifications : Minor changes (e.g., replacing 4-chlorophenyl with pyridyl groups) alter solubility and target engagement, explaining activity disparities .

Methodological Tables

Q. Table 1. Synthesis Optimization for Key Derivatives

| Precursor | Reagents/Conditions | Yield (%) | Purity Method | Reference |

|---|---|---|---|---|

| 5r (3.43 g) | KCO, DMF, MeI, 14h | 82 | Column chromatography | |

| 3d (0.01 mol) | 2-(4-aminophenyl)acetic acid | 78.6 | Recrystallization |

Q. Table 2. Biological Activity of Analogues

| Compound | Cell Line | IC (nM) | Mechanism Studied | Reference |

|---|---|---|---|---|

| CA-4 Analogue | MCF-7 | 85 | Apoptosis, MAPK/ERK | |

| 4v (Triazole-carboxamide) | HeLa | 120 | PI3K/AKT inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.